N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride is a chemical compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride typically involves the reaction between tryptamine and hydroxylamine hydrochloride. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . This reaction is carried out under mild conditions, often at ambient temperature, to yield the desired product with high efficiency.
Chemical Reactions Analysis
N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: The indole moiety allows for electrophilic substitution reactions, which can introduce various functional groups onto the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound’s indole moiety is crucial for studying biological processes and interactions.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways and processes. For example, it may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride can be compared with other indole derivatives, such as:
Indole-3-acetaldehyde oxime: Known for its role in plant hormone synthesis.
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Used in pharmaceutical research.
What sets this compound apart is its unique combination of the indole moiety with a hydroxylamine group, which provides distinct chemical reactivity and biological activity.
Properties
CAS No. |
2703780-07-6 |
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Molecular Formula |
C10H13ClN2O |
Molecular Weight |
212.7 |
Purity |
95 |
Origin of Product |
United States |
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